(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 500770-71-8
VCID: VC2024684
InChI: InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS No.: 500770-71-8

Cat. No.: VC2024684

Molecular Formula: C14H18FNO4

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid - 500770-71-8

Specification

CAS No. 500770-71-8
Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
IUPAC Name (3S)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key RJWRQSGZCKYLML-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1F
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F

Introduction

Chemical Properties

Physical Properties

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is typically available as a crystalline solid with the following physical characteristics:

  • Density: Approximately 1.2 g/cm³ .

  • Melting Point: Reported at around 80°C .

  • Boiling Point: Estimated at 431°C under standard atmospheric pressure .

The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It is sparingly soluble in water due to its hydrophobic Boc group and aromatic ring.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

  • Carboxylic Acid Group: The -COOH moiety enables participation in esterification and amidation reactions.

  • Amino Group: The Boc-protected amino functionality allows selective deprotection under acidic conditions for subsequent reactions.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom enhances the molecule's electronic properties and biological activity by increasing lipophilicity and metabolic stability .

The Boc group is stable under basic conditions but can be cleaved using acids such as trifluoroacetic acid (TFA) . This property makes the compound highly versatile in peptide synthesis.

Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic Acid

General Synthetic Route

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid generally involves the following steps:

  • Starting Material Preparation: The synthesis begins with a fluorinated benzaldehyde derivative or phenylalanine precursor.

  • Formation of Chiral Intermediate: Asymmetric catalysis or enzymatic resolution is employed to introduce chirality at the 3-position.

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride).

  • Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

A representative reaction scheme could involve coupling reactions mediated by dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.

Stereoselective Synthesis

Enantiomerically pure (S)-isomers are obtained using chiral auxiliaries or catalysts such as (R,R)-FeBIP complexes . High enantioselectivity (>98% ee) has been reported under optimized conditions involving low temperatures and specific solvents like dichlorobenzene .

Applications in Research and Industry

Role in Peptide Synthesis

The Boc-protected amino group makes this compound an essential building block in solid-phase peptide synthesis (SPPS). It allows selective deprotection without interfering with other functional groups in the peptide chain .

Medicinal Chemistry

Fluorine substitution on the aromatic ring enhances the compound's pharmacokinetic properties by improving metabolic stability and receptor binding affinity . These features make it a potential precursor for designing fluorinated pharmaceuticals.

Material Science

The unique combination of hydrophobicity from the aromatic ring and hydrophilicity from the carboxylic acid suggests potential applications in supramolecular chemistry and polymer design.

Radiolabeling Studies

Fluorine atoms are often used for radiolabeling in positron emission tomography (PET). This compound could serve as a precursor for synthesizing radiolabeled tracers like [18F^{18}\text{F}]fluoro derivatives for imaging studies .

Biological Implications

Interaction with Biological Targets

The presence of a fluorine atom alters the molecule's electronic distribution, potentially enhancing its interaction with enzymes or receptors . This property has been exploited in drug discovery programs targeting specific protein-ligand interactions.

Data Tables for Reference

PropertyValueSource
Molecular FormulaC14H18FNO4C_{14}H_{18}FNO_4
Molecular Weight283.30 g/mol
Melting Point~80°C
Boiling Point~431°C
Density~1.2 g/cm³
SolubilityPolar organic solvents
CAS Number500770-71-8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator